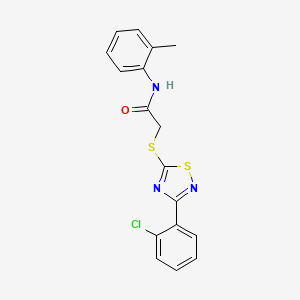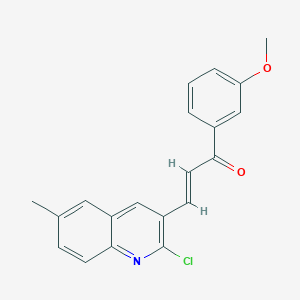
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been synthesized and characterized through various chemical reactions, indicating its utility in organic synthesis research. For instance, microwave and conventional methods have been employed for the synthesis of thiazolidinone derivatives from similar quinoline compounds, showcasing the compound's role in generating novel molecules with potential antimicrobial activities (Rana, Mistry, & Desai, 2008). Additionally, its derivatives have been synthesized for anticancer evaluations, such as quinolinyl acrylate derivatives tested against human prostate cancer cells, highlighting its contribution to cancer research (Rodrigues et al., 2012).
Antimicrobial and Antifungal Screening
Compounds synthesized from (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one or its analogs have been screened for antimicrobial and antifungal properties. Such research contributes to the development of new antimicrobial agents against various microorganisms, addressing the need for novel therapeutics in the face of rising antimicrobial resistance (Rana, Mistry, & Desai, 2008).
Anticancer Potential
The compound's derivatives have been investigated for their anticancer potential. For example, quinolinyl acrylate derivatives have shown efficacy against prostate cancer cells in vitro and in vivo, suggesting the compound's utility in designing new anticancer agents (Rodrigues et al., 2012). This aligns with ongoing research efforts to identify compounds with multifaceted actions against cancer cells, including inhibition of cell viability, migration, and invasion, as well as neoangiogenesis.
Chemical Properties and Applications
The compound and its derivatives' chemical properties, such as photocyclization reactions and their effects on synthesizing various molecular structures, are of interest in chemical research. Studies on the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives to produce quinolinone and isoquinoline derivatives reveal insights into the compound's role in photodynamic therapy and the development of photoactive materials (Sakurai et al., 2003).
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-13-6-8-18-16(10-13)11-15(20(21)22-18)7-9-19(23)14-4-3-5-17(12-14)24-2/h3-12H,1-2H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDWIYNXPVSNV-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)
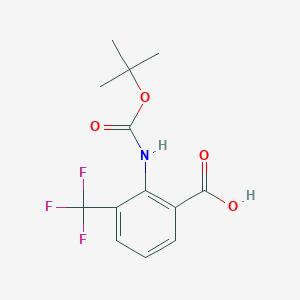

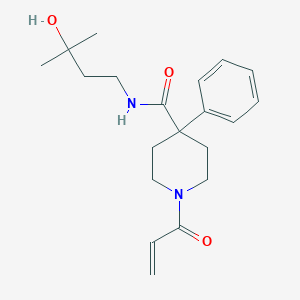
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid](/img/structure/B2396926.png)
![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)
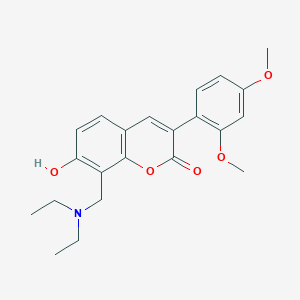

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2396935.png)
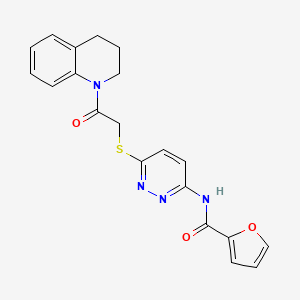
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)
![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)
